Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Distinct MRM Channel Detection
5-Chloro-2-pyridinamine-3,4,6-d3 exhibits a precise +3.02 Da mass shift relative to the unlabeled 5-chloro-2-pyridinamine (C₅H₅ClN₂, exact mass 128.014), attributable to the substitution of three hydrogen atoms with deuterium at ring positions 3, 4, and 6 . This mass difference translates to distinct precursor ion m/z values of approximately 132 for the deuterated analog versus 129 for the unlabeled compound in positive ion mode ESI-MS, allowing for baseline-resolved MRM transitions without isotopic cross-contamination . This differentiation is critical for accurate isotopic dilution quantitation, as the +3 Da mass shift is sufficient to avoid overlap with naturally occurring ¹³C or ³⁷Cl isotopologues of the unlabeled analyte [1].
| Evidence Dimension | Mass spectrometric differentiation (m/z shift) |
|---|---|
| Target Compound Data | Exact mass 131.58 Da; precursor m/z ~132 (ESI+) |
| Comparator Or Baseline | Unlabeled 5-chloro-2-pyridinamine (CAS 1072-98-6): exact mass 128.56 Da; precursor m/z ~129 (ESI+) |
| Quantified Difference | Δ exact mass = +3.02 Da; Δ m/z = +3 |
| Conditions | ESI positive ion mode; single quadrupole or triple quadrupole MS |
Why This Matters
Procurement of the precisely d3-labeled variant ensures unambiguous MRM channel separation from unlabeled analyte signals, preventing quantitative bias that would occur with insufficiently labeled internal standards.
- [1] Lin, L., et al. Rapid characterization of isotopic purity of deuterium-labeled organic compounds using ESI-HRMS. J. Am. Soc. Mass Spectrom. 2021. View Source
